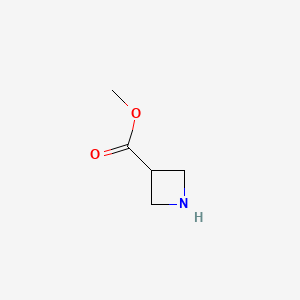

Methyl azetidine-3-carboxylate

Beschreibung

Significance of Azetidine (B1206935) Derivatives in Medicinal Chemistry and Organic Synthesis

Azetidine derivatives, the class of compounds to which methyl azetidine-3-carboxylate belongs, are four-membered saturated nitrogen-containing heterocycles that have garnered considerable attention from the scientific community. vulcanchem.comgoogle.com Their significance stems from a combination of factors that make them attractive motifs for the design of new molecules.

The reactivity of azetidines is largely governed by their considerable ring strain, estimated to be approximately 25.4 kcal/mol. google.com This strain, while rendering the molecule reactive, is balanced by a greater stability compared to their three-membered counterparts, aziridines, making them easier to handle and functionalize under specific reaction conditions. vulcanchem.comgoogle.com This unique reactivity profile allows for selective ring-opening reactions, providing access to a diverse array of functionalized acyclic and heterocyclic structures. colab.ws

In medicinal chemistry, the azetidine ring is considered a "privileged" scaffold. vulcanchem.com Its three-dimensional nature and ability to introduce conformational constraints can significantly enhance the binding affinity and selectivity of a drug candidate for its biological target. medwinpublishers.comresearchgate.net Azetidines can act as bioisosteres for other common cyclic amines like pyrrolidines or piperidines, offering a smaller, more compact alternative that can improve physicochemical properties such as solubility and metabolic stability. smolecule.com This has led to the incorporation of the azetidine moiety into several approved drugs and numerous clinical candidates for a wide range of therapeutic areas, including cancer, infectious diseases, and neurological disorders. researchgate.netsmolecule.com

The synthetic utility of azetidines is equally profound. They serve as crucial raw materials, intermediates, and chiral auxiliaries in organic synthesis. axionbiosystems.com The development of novel synthetic methodologies to construct and functionalize the azetidine ring remains an active area of research, with techniques such as cycloadditions, cyclizations, and ring expansions being continuously refined. vulcanchem.comaxionbiosystems.com

Role as a Versatile Building Block in Chemical Synthesis

This compound has emerged as a particularly versatile building block in the synthesis of complex molecules. Its bifunctional nature, possessing both a secondary amine within the azetidine ring and a methyl ester group, allows for a wide range of chemical transformations. The nitrogen atom can be readily functionalized through N-acylation, N-alkylation, and reductive amination, while the ester group can be hydrolyzed to the corresponding carboxylic acid or participate in other ester-related reactions. google.comaxionbiosystems.comnih.gov

This dual reactivity makes this compound an ideal starting material for the construction of diverse molecular scaffolds. Researchers have utilized this compound to synthesize a variety of derivatives with potential applications in drug discovery and materials science. For instance, it has been employed in the synthesis of novel inhibitors for neurotropic alphavirus replication and as a key component in the development of agonists for the sphingosine-1-phosphate-1 (S1P1) receptor, a target for treating multiple sclerosis. axionbiosystems.comnih.gov

The following table showcases a selection of synthetic transformations where this compound has been utilized as a key building block, highlighting its versatility in accessing a range of more complex molecular structures.

| Starting Material | Reagent(s) and Conditions | Product | Research Application | Reference |

| This compound hydrochloride | N-benzyl pyrrole, EDC, HOBT, DIPEA, DCM, rt | N-((1H-pyrrol-1-yl)methyl)azetidine-3-carboxylic acid derivative | Antiviral Agents | nih.gov |

| This compound | Benzaldehyde derivatives, Reductive Amination | N-benzyl-azetidine-3-carboxylate derivatives | S1P1 Receptor Agonists | axionbiosystems.com |

| This compound hydrochloride | 2-ethoxybenzene sulfonyl chloride, N,N-diisopropylethylamine, DCM | Methyl 1-(2-ethoxyphenylsulfonyl)azetidine-3-carboxylate | SLACK Potassium Channel Inhibitors | nih.gov |

| This compound hydrochloride | Fluorescein ditriflate | Azetidine-substituted fluorescent compound | Fluorescent Probes | google.com |

| This compound | N-heterocyclic compound, DBU, acetonitrile, 65 °C | Functionalised 3-substituted 3-(acetoxymethyl)azetidines | Heterocyclic Amino Acid Derivatives | nih.gov |

Overview of Research Trajectories for this compound

The research landscape for this compound is dynamic and expanding, driven by its proven utility as a synthetic intermediate. Current and future research trajectories appear to be focused on several key areas:

Drug Discovery and Medicinal Chemistry: A primary focus remains the incorporation of the this compound scaffold into novel bioactive molecules. Researchers are actively exploring its use in the design of inhibitors for various enzymes and receptors implicated in a range of diseases. medwinpublishers.comresearchgate.netaxionbiosystems.comnih.govnih.gov The ability to readily diversify the structure at both the nitrogen and the carboxylate positions allows for the generation of large libraries of compounds for high-throughput screening and lead optimization.

Development of Novel Synthetic Methodologies: While established methods for the derivatization of this compound exist, there is ongoing research into developing more efficient, stereoselective, and environmentally benign synthetic protocols. This includes the exploration of new catalytic systems and reaction conditions to expand the scope of accessible derivatives. google.comnih.gov

Application in Bioconjugation and Chemical Biology: The unique properties of the azetidine ring make it an attractive linker in the construction of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.com this compound hydrochloride is commercially available as a non-cleavable ADC linker, and further research is likely to explore its potential in these and other bioconjugation strategies. medchemexpress.com

Materials Science: The rigid and well-defined structure of the azetidine core makes it a candidate for incorporation into new materials, such as polymers and fluorescent probes. google.com Research in this area may lead to the development of materials with novel optical, electronic, or mechanical properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-5(7)4-2-6-3-4/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEYNHXHVVYOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602803 | |

| Record name | Methyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343238-58-4 | |

| Record name | Methyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Methyl Azetidine-3-carboxylate and its Derivatives

Esterification of Azetidine (B1206935) Derivatives

Esterification represents a fundamental and widely employed method for the synthesis of this compound from its corresponding carboxylic acid. This classical transformation is a cornerstone of organic synthesis, allowing for the direct conversion of a carboxylic acid to its ester derivative. In the context of azetidine chemistry, this reaction is typically carried out by treating the N-protected azetidine-3-carboxylic acid with methanol in the presence of an acid catalyst.

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester and regenerate the acid catalyst.

Commonly used acid catalysts for this transformation include strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as well as milder reagents like thionyl chloride (SOCl₂). The choice of catalyst and reaction conditions can be tailored based on the specific substrate and the presence of other functional groups within the molecule. The N-protecting group on the azetidine ring plays a crucial role in preventing unwanted side reactions and ensuring the stability of the heterocyclic core during the esterification process.

This method is valued for its simplicity, high yields, and the ready availability of starting materials. It is a versatile and reliable approach for the preparation of this compound and its analogues, forming a key step in many multi-step synthetic sequences.

Reaction of N-benzyl-3-cyano azetidine with Methanol and Strong Acid

A notable and efficient method for the synthesis of N-benzyl-3-cyanoazetidine involves its direct conversion to N-benzylazetidine-3-carboxylic acid methyl ester. This transformation is achieved by reacting N-benzyl-3-cyanoazetidine with methanol in the presence of a strong acid. This process offers a convenient route to the methyl ester intermediate, which can then be further manipulated, for instance, by hydrolysis with hot water to yield the corresponding carboxylic acid.

The reaction proceeds through the acid-catalyzed methanolysis of the nitrile group. The strong acid protonates the nitrogen atom of the cyano group, rendering the carbon atom more susceptible to nucleophilic attack by methanol. This leads to the formation of an intermediate imidate, which is subsequently hydrolyzed to the desired methyl ester. This method is particularly advantageous as it allows for the effective separation of the organic ester product from the aqueous reaction medium and any inorganic impurities.

This synthetic route provides a practical and efficient pathway to N-benzylazetidine-3-carboxylic acid and its methyl ester, which are valuable intermediates in the synthesis of more complex azetidine derivatives.

Amination, Bromination, and Base-Induced Cyclization of Acrylates

A versatile and effective strategy for the synthesis of functionalized azetidine-3-carboxylates involves a multi-step sequence starting from alkyl 2-(bromomethyl)acrylates. This method encompasses amination, bromination, and a base-induced cyclization to construct the azetidine ring. This approach allows for the introduction of various substituents on the azetidine nitrogen.

The synthesis commences with the amination of an alkyl 2-(bromomethyl)acrylate with a primary amine. This is followed by bromination of the resulting β-amino ester. The subsequent treatment of the dibromo amino ester with a base, such as potassium carbonate in acetonitrile, induces an intramolecular cyclization. This cyclization can lead to the formation of both the kinetically favored aziridine-2-carboxylates and the thermodynamically more stable 3-bromoazetidine-3-carboxylates. nih.govarkat-usa.org

The reaction conditions can be optimized to favor the formation of the desired azetidine product. This methodology provides access to 3-bromo-substituted azetidine-3-carboxylates, which are valuable intermediates that can be further functionalized through nucleophilic substitution at the C3 position. rsc.org

Table 1: Synthesis of N-Substituted 3-Bromoazetidine-3-carboxylates

| R¹ (Amine) | R² (Ester) | Azetidine Product | Aziridine Product |

| Benzyl (B1604629) | Ethyl | Ethyl 1-benzyl-3-bromoazetidine-3-carboxylate | Ethyl 1-benzyl-2-(bromomethyl)aziridine-2-carboxylate |

| tert-Butyl | Methyl | Methyl 1-(tert-butyl)-3-bromoazetidine-3-carboxylate | Methyl 1-(tert-butyl)-2-(bromomethyl)aziridine-2-carboxylate |

This table is a representative example based on the described synthetic route.

Thermal Isomerization of Aziridines to Azetidine-3-carboxylic Acid Derivatives

The synthesis of azetidine-3-carboxylic acid derivatives can also be achieved through the thermal isomerization of correspondingly substituted aziridines. nih.gov This rearrangement provides a pathway to the thermodynamically more stable four-membered azetidine ring from the more strained three-membered aziridine ring. This method is particularly useful when the direct cyclization of precursors yields the aziridine as the kinetic product. arkat-usa.org

In a typical procedure, alkyl 2-(bromomethyl)aziridine-2-carboxylates, which can be synthesized from the cyclization of dibromo amino esters, are heated in a suitable solvent, such as dimethyl sulfoxide (DMSO), to induce the ring expansion. rsc.org This process leads to the formation of alkyl 3-bromoazetidine-3-carboxylates. nih.govsigmaaldrich.com The bromo-substituted carbon at the C3 position of the resulting azetidine serves as a versatile handle for further chemical modifications, allowing for the introduction of a wide range of functional groups through nucleophilic substitution reactions. rsc.org

This thermal isomerization represents a key step in a synthetic sequence that allows for the conversion of readily available starting materials into highly functionalized and synthetically useful azetidine-3-carboxylic acid derivatives.

Novel and Emerging Synthetic Approaches

Baylis-Hillman Reaction in Azetidine Chemistry for Carbonitriles/Carboxylates

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or a ketone, in the presence of a nucleophilic catalyst such as a tertiary amine or phosphine. organic-chemistry.orgwikipedia.org This reaction has found applications in the synthesis of densely functionalized molecules, including those containing heterocyclic scaffolds.

In the context of azetidine chemistry, the aza-Baylis-Hillman (aza-MBH) reaction, where an imine acts as the electrophile, provides a route to α-amino-functionalized products. While direct application to simple azetidine aldehydes to form azetidine-3-carboxylates is not widely documented, the principles of the MBH reaction are relevant. For instance, the MBH reaction has been successfully applied to other nitrogen-containing heterocyclic aldehydes, demonstrating its potential for the functionalization of such systems.

A study on the MBH reaction of 3-formyl-9H-pyrido[3,4-b]indoles with various acrylates and acrylonitrile, catalyzed by DABCO, resulted in the formation of the corresponding β-carboline C-3 substituted MBH adducts. beilstein-journals.org This demonstrates the feasibility of employing the MBH reaction to functionalize heterocyclic aldehydes with acrylate derivatives, which are precursors to carboxylates and carbonitriles. The reaction proceeds via the addition of the nucleophilic catalyst to the activated alkene, followed by the addition of the resulting enolate to the aldehyde. Subsequent elimination of the catalyst yields the final product.

The application of the Baylis-Hillman reaction and its variants to appropriately substituted azetidine precursors represents a promising and emerging strategy for the synthesis of novel azetidine-3-carbonitriles and carboxylates with a high degree of functional complexity.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of four-membered rings. In the context of azetidine synthesis, these reactions typically involve the coupling of an imine or a related C=N bond-containing species with an alkene or a ketene.

The [2+2] cycloaddition between ketenes and imines, known as the Staudinger reaction, is a classic method for the synthesis of β-lactams (2-azetidinones). While direct examples involving four-membered endocyclic enamides reacting with ketenes to form derivatives of this compound are highly specific, the underlying principle involves the formation of a new four-membered ring through the formal cycloaddition of the C=C bond of the enamide and the C=C bond of the ketene. The reaction of an imine with a ketene, generated in situ from an acid chloride and a base, leads to the formation of the β-lactam ring with stereoselectivity that can be influenced by the reactants and reaction conditions researchgate.net. This methodology provides a foundational route to the azetidinone core, which can be a precursor to other functionalized azetidines.

The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidine rings. researchgate.netnih.gov A significant advancement in this area is the use of visible-light photocatalysis, which allows the reaction to proceed under mild conditions. chemrxiv.org In a notable variant, 2-isoxazoline-3-carboxylates serve as cyclic imine equivalents for a [2+2] photocycloaddition with a variety of alkenes. nih.gov

This transformation is typically mediated by an iridium photocatalyst and is believed to proceed via a triplet energy transfer mechanism. chemrxiv.org The reaction exhibits broad functional group tolerance and can be applied to a wide range of nonactivated alkenes. The initial products are versatile oxazolidine-fused azetidines, which can be further manipulated. For instance, the N-O bond within the product can be cleaved under reductive conditions (e.g., using zinc metal in acidic media) to yield highly functionalized azetidine derivatives. chemrxiv.org

| Alkene Partner | Photosensitizer | Solvent | Product Structure | Yield (%) | Reference |

| Styrene | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | CH2Cl2 | Fused Oxazolidine-Azetidine | High | chemrxiv.org |

| 1-Hexene | Xanthone | Acetonitrile | Fused Oxazolidine-Azetidine | Moderate | nih.gov |

| Cyclohexene | Ir(ppy)3 | Benzene | Fused Oxazolidine-Azetidine | Good | chemrxiv.org |

| Vinyl Acetate | Acetophenone | Dioxane | Fused Oxazolidine-Azetidine | Moderate | nih.gov |

Palladium-Catalyzed Cross-Coupling for 3-Aryl- and 3-Heteroarylazetidine-3-carboxylic Acid Compounds

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. These methods have been successfully applied to the synthesis of 3-aryl- and 3-heteroarylazetidines, which are valuable motifs in medicinal chemistry. One effective strategy is the Hiyama cross-coupling, which pairs a 3-iodoazetidine derivative with an arylsilane in the presence of a palladium catalyst. nih.gov This approach offers a convenient route to a variety of 3-arylazetidines under mild reaction conditions, achieving moderate to good yields. nih.gov

The scope of the reaction is broad, accommodating various substituted arylsilanes. The choice of palladium source, ligand, and activating agent is crucial for achieving high efficiency. This methodology provides a direct way to install aryl groups at the C3 position of the azetidine ring, a key structural feature in many biologically active compounds.

| Aryl Partner (Ar-SiR3) | Palladium Catalyst | Ligand | Activator | Solvent | Yield (%) | Reference |

| Phenyltrimethoxysilane | Pd(OAc)2 | SPhos | TBAF | THF | 88 | nih.gov |

| 4-Methoxyphenyltrimethoxysilane | Pd2(dba)3 | XPhos | Ag2O | Dioxane | 75 | nih.gov |

| 2-Thienyltrimethoxysilane | PdCl2(dppf) | None | CsF | DMF | 62 | nih.gov |

| 4-Fluorophenyltrimethoxysilane | Pd(OAc)2 | SPhos | TBAF | THF | 81 | nih.gov |

Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetates

The aza-Michael addition provides a straightforward and efficient route for the synthesis of functionalized 3-substituted azetidine derivatives. mdpi.comnih.gov This method involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester appended to the azetidine ring.

The key precursor, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, is synthesized from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. mdpi.combohrium.com This α,β-unsaturated ester then serves as a Michael acceptor for a variety of NH-containing heterocycles. mdpi.comnih.gov The reaction is typically catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent like acetonitrile. mdpi.com This methodology allows for the introduction of diverse heterocyclic moieties at the 3-position of the azetidine ring, yielding novel heterocyclic amino acid derivatives. mdpi.combohrium.com

| NH-Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Azetidine | DBU | Acetonitrile | 65 | 4 | 64 | mdpi.com |

| 1H-Pyrazole | DBU | Acetonitrile | 65 | 16 | 83 | mdpi.com |

| 4-Bromo-1H-pyrazole | DBU | Acetonitrile | 65 | 16 | 82 | mdpi.com |

| Indazole | DBU | Acetonitrile | 65 | 16 | 78 | mdpi.com |

| 7-Azaindole | DBU | Acetonitrile | 65 | 16 | 65 | mdpi.com |

Ti(IV)-Mediated Kulinkovich-Type Coupling for Spirocyclic NH-Azetidines

A titanium(IV)-mediated cyclization provides a novel and direct method for synthesizing structurally diverse spirocyclic NH-azetidines from oxime ethers. nih.govresearchgate.net This transformation proceeds through a proposed Kulinkovich-type mechanism. researchgate.netresearchgate.net In this process, a titanacyclopropane intermediate is formed in situ from a Grignard reagent and a titanium(IV) alkoxide. nih.govorganic-chemistry.org This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether, ultimately leading to the formation of the four-membered spirocyclic azetidine ring in a single step. nih.govresearchgate.net

The reaction can utilize either an alkyl Grignard reagent or a terminal olefin as the coupling partner. nih.gov This method is notable for its ability to generate previously unreported and complex spirocyclic structures in moderate yields. researchgate.net

| Oxime Ether Substrate | Grignard/Olefin | Titanium Source | Solvent | Product | Yield (%) | Reference |

| O-Benzyl Cyclohexanone Oxime | c-PentylMgBr | Ti(Oi-Pr)4 | Et2O | Spiro[azetidine-2,1'-cyclohexane] | 55 | nih.govresearchgate.net |

| O-Benzyl Acetophenone Oxime | Styrene + c-PentylMgBr | Ti(Oi-Pr)4 | Et2O | 2-Methyl-2-phenyl-spiro[azetidine-3,1'-cyclopropane] | 48 | nih.gov |

| O-Benzyl Cyclopentanone Oxime | 1-Octene + c-PentylMgBr | Ti(Oi-Pr)4 | Et2O | Spiro[azetidine-2,1'-cyclopentane] | 51 | researchgate.net |

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

The high ring strain inherent in azabicyclo[1.1.0]butanes can be harnessed as a thermodynamic driving force for the modular synthesis of functionalized azetidines. bris.ac.uknih.govacs.org This innovative strategy involves the generation of azabicyclo[1.1.0]butyl lithium, which acts as a potent nucleophile. bris.ac.ukorganic-chemistry.org

This lithium species is trapped with a boronic ester to form an intermediate boronate complex. nih.govresearchgate.net Upon N-protonation, this complex undergoes a stereospecific 1,2-migration coupled with the cleavage of the central, highly strained C–N bond. bris.ac.ukorganic-chemistry.org This strain-release process results in the formation of a homologated azetidinyl boronic ester. The methodology is versatile, tolerating a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters. nih.gov The resulting azetidinyl boronic esters are valuable synthetic intermediates that can be further functionalized at both the azetidine nitrogen and the boronic ester moiety. bris.ac.uknih.gov

| Boronic Ester (R-B(OR')2) | Lithiation Agent | Quenching Agent | Product | Yield (%) | Reference |

| Phenylboronic acid pinacol ester | s-BuLi/TMEDA | Acetic Acid | 3-(Phenyl)-3-(pinacolboryl)azetidine | 85 | bris.ac.uknih.gov |

| n-Hexylboronic acid pinacol ester | s-BuLi/TMEDA | Acetic Acid | 3-(n-Hexyl)-3-(pinacolboryl)azetidine | 91 | nih.govresearchgate.net |

| Vinylboronic acid pinacol ester | s-BuLi/TMEDA | Acetic Acid | 3-(Vinyl)-3-(pinacolboryl)azetidine | 78 | bris.ac.uk |

| Isopropylboronic acid pinacol ester | s-BuLi/TMEDA | Acetic Acid | 3-(Isopropyl)-3-(pinacolboryl)azetidine | 89 | nih.gov |

Photochemical Functionalization of Azetidine-2-carboxylic Acids with Alkenes

Photochemical methods, particularly those involving visible-light photoredox catalysis, have emerged as powerful tools for the construction and functionalization of strained ring systems like azetidines. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct approach to forming the azetidine ring. nih.gov Recent advancements have enabled these reactions under visible light, overcoming challenges associated with the photoreactivity of imine precursors. nih.gov

While direct photochemical functionalization of a pre-formed azetidine-2-carboxylic acid with an alkene is not extensively documented, related transformations provide insight into potential pathways. For instance, tertiary benzylic radicals of azetidines can be generated from 3-aryl-3-carboxylic acid azetidine precursors under photoredox catalysis. These radicals subsequently react with activated alkenes to yield 3-aryl-3-alkyl substituted azetidines. digitellinc.com This suggests that a similar radical-based approach could potentially be applied to functionalize the azetidine-2-carboxylic acid core. The general strategy involves the photocatalytic generation of a radical on the azetidine ring, which then adds to an electron-deficient alkene. d-nb.infonih.gov

The utility of these photochemical methods is highlighted by their operational simplicity and mild reaction conditions, allowing for the synthesis of highly functionalized azetidines. amazonaws.comresearchgate.net The accessible azetidine products can often be further diversified, for example, through cleavage of protecting groups or other functional group manipulations. nih.gov

Isocyanide-Imine Reactions for Bis(imino)azetidines

The reaction between imines and isocyanides provides a direct route to bis(imino)azetidines. This process typically occurs under Lewis acid catalysis and involves the sequential attack of two isocyanide units on the carbon-nitrogen double bond of the imine, leading to the formation of the four-membered azetidine ring.

The mechanism is believed to proceed through the initial activation of the imine by a Lewis acid, followed by the nucleophilic attack of one equivalent of isocyanide to form a nitrilium intermediate. A second isocyanide molecule then attacks this intermediate, leading to a second nitrilium ion. The final step involves a nucleophilic 4-exo-dig cyclization, where the nitrogen of the original imine attacks the newly formed nitrilium ion to close the azetidine ring.

The scope of this reaction has been explored with various imines and isocyanides, demonstrating its utility in generating a library of substituted bis(imino)azetidines. The stereochemistry of the resulting C=N bonds has been investigated, with studies suggesting that less stable stereoisomers may spontaneously isomerize to the more stable observed products.

Table 1: Examples of Bis(imino)azetidines Synthesized from Imines and Isocyanides

| Imine Reactant | Isocyanide Reactant | Product | Yield (%) |

| N-Benzylidene-4-methoxyaniline | tert-Butyl isocyanide | 2,4-Bis(tert-butyliminomethyl)-1-(4-methoxyphenyl)-3-phenylazetidine | 75 |

| N-(4-Chlorobenzylidene)aniline | Cyclohexyl isocyanide | 1-(4-Chlorophenyl)-2,4-bis(cyclohexyliminomethyl)-3-phenylazetidine | 68 |

| N-Benzylideneaniline | Benzyl isocyanide | 2,4-Bis(benzyliminomethyl)-1,3-diphenylazetidine | 82 |

This table is a representative example and does not reflect an exhaustive list of all possible reactions.

Furan Oxidative Cleavage for 3-Aryl-3-carboxylic Acid Derivatives

A robust two-step methodology has been developed for the synthesis of 3-aryl-3-carboxylic acid azetidine derivatives, which are valuable building blocks in medicinal chemistry. This approach utilizes a furan ring as a masked carboxylic acid group.

The first step involves a catalytic Friedel–Crafts reaction between an azetidin-3-ol derivative and a furan, installing the furan moiety at the 3-position of the azetidine ring. The second step is a mild oxidative cleavage of the furan ring to unmask the carboxylic acid functionality. This oxidation is often achieved using ruthenium-based catalysts, such as RuCl₃ with an oxidant like NaIO₄. This method is advantageous due to its mild conditions, which are compatible with the strained azetidine ring.

This synthetic strategy has been successfully applied to prepare a range of 3-aryl-3-carboxylic acid azetidine derivatives, including analogues of profen drugs. The resulting products are amenable to further derivatization, highlighting the utility of this method in generating diverse molecular scaffolds.

Table 2: Synthesis of 3-Aryl-3-carboxylic Acid Azetidine Derivatives via Furan Oxidative Cleavage

| Azetidin-3-ol Precursor | Furan Reactant | Oxidative Cleavage Reagents | Product |

| N-Boc-azetidin-3-ol | 2-Methylfuran | RuCl₃, NaIO₄ | 1-(tert-Butoxycarbonyl)-3-methyl-3-phenylazetidine-3-carboxylic acid |

| N-Cbz-azetidin-3-ol | Furan | RuCl₃, NaIO₄ | 1-(Benzyloxycarbonyl)-3-phenylazetidine-3-carboxylic acid |

| 1-Benzylazetidin-3-ol | 2-Phenylfuran | RuCl₃, NaIO₄ | 1-Benzyl-3,3-diphenylazetidine-3-carboxylic acid |

This table provides illustrative examples of the furan oxidative cleavage strategy.

Derivatization Strategies

Nucleophilic Substitution at the 3-Position

The 3-position of the azetidine ring can be functionalized through nucleophilic substitution reactions. A common strategy involves the use of a good leaving group at this position, such as a halogen. For instance, N-substituted 3-bromoazetidine-3-carboxylates are versatile precursors for introducing a variety of functional groups. arkat-usa.org

These bromo-substituted azetidines can be synthesized from α-bromo-α-bromomethyl-β-aminoesters. arkat-usa.org The subsequent treatment of these compounds with various nucleophiles, such as alkoxides, phenoxides, thiolates, and amines, allows for the displacement of the bromide and the introduction of new substituents at the 3-position. This approach provides access to a wide array of 3-substituted azetidine-3-carboxylic acid derivatives. rsc.org

Functionalization via Enolization at the 3-Position

The ester group in this compound allows for functionalization at the adjacent α-carbon (the 3-position of the azetidine ring) through the formation of an enolate. The protons on the α-carbon are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate ion. mnstate.edu

This enolate can then react with various electrophiles in an SN2-type reaction to form a new carbon-carbon bond at the 3-position. pressbooks.publibretexts.orglibretexts.org Common electrophiles include alkyl halides (e.g., methyl iodide, benzyl bromide), which leads to alkylated azetidine derivatives. This method is a powerful tool for introducing carbon-based substituents at a stereocenter, and by using chiral auxiliaries or catalysts, this functionalization can often be achieved with high diastereoselectivity. uwo.ca

Formation of Functionalized Azetidines from 3-Bromo-3-methylazetidines

3-Bromo-3-methylazetidines are valuable synthetic intermediates for the preparation of various 3-substituted azetidines. The bromine atom at the 3-position serves as a good leaving group, allowing for nucleophilic displacement by a wide range of nucleophiles. thieme-connect.com

This strategy has been employed to synthesize 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, and 3-amino-3-methylazetidines. thieme-connect.com The reaction conditions for these nucleophilic substitutions are typically straightforward, often involving heating the 3-bromo-3-methylazetidine with the desired nucleophile in a suitable solvent. rsc.org This method provides a convenient and versatile route to a diverse array of functionalized azetidines, which are of interest in medicinal chemistry and drug discovery. nih.gov

Elaboration of Amino and Carboxyl Groups

The functional handles of this compound, namely the secondary amine (N-H) and the methyl ester (-COOCH3), provide a versatile platform for extensive chemical modifications. These elaborations are crucial for integrating the azetidine scaffold into more complex molecules, such as peptides and pharmaceutical agents, allowing for the fine-tuning of their biological and physicochemical properties. researchgate.net

The secondary amine of the azetidine ring is readily functionalized following standard protocols for amine chemistry. N-alkylation, N-acylation, and N-sulfonylation are common transformations. For instance, the nitrogen can be derivatized via nucleophilic substitution or reductive amination to introduce a wide array of substituents. researchgate.netnih.gov These modifications are not only pivotal for building molecular complexity but also for modulating the conformational rigidity and basicity of the azetidine ring, which can be critical for target engagement in medicinal chemistry. nih.gov Late-stage functionalization of the azetidine nitrogen within macrocyclic peptides has been demonstrated as a powerful tool for attaching dyes or biotin tags. researchgate.netnih.gov

The carboxyl group at the 3-position is equally amenable to a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for amide bond formation through coupling with various amines. nih.gov This is a particularly important reaction in the synthesis of peptidomimetics, where the azetidine-3-carboxylic acid moiety can act as a conformationally constrained amino acid analogue. nih.gov Furthermore, the ester can be reduced to a primary alcohol, which can then be used in subsequent reactions such as oxidation or etherification. These transformations allow for the introduction of diverse functionalities and the exploration of a broader chemical space. acs.org

A summary of common functionalization strategies is presented below:

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Moiety |

| Amino (N-H) | N-Acylation | Acid chloride or anhydride, base | N-Acyl |

| N-Alkylation | Alkyl halide, base | N-Alkyl | |

| N-Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl | |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl | |

| Carboxyl (-COOR) | Hydrolysis | Aqueous acid or base (e.g., LiOH, HCl) | Carboxylic Acid |

| Amide Coupling | Amine, coupling agent (e.g., HATU, EDCI) | Amide | |

| Reduction | Reducing agent (e.g., LiAlH₄, DIBAL-H) | Primary Alcohol |

Reaction Mechanisms and Stereoselectivity Studies

The construction of the strained four-membered ring of azetidine derivatives with specific stereochemical outcomes is a significant synthetic challenge. Understanding the underlying reaction mechanisms and the factors governing stereoselectivity is essential for the efficient and controlled synthesis of complex, biologically active molecules derived from this compound. nih.govacs.orgnih.govspringernature.comacs.org

Regioselectivity in [2+2] Cycloaddition

The [2+2] cycloaddition, particularly the aza Paternò-Büchi reaction involving an imine and an alkene, is a direct method for forming the azetidine ring. rsc.orgresearchgate.net The regioselectivity of this reaction—determining which atoms of the alkene bond to the nitrogen and carbon of the imine—is a critical aspect. rsc.org

In visible-light-mediated photocycloadditions, the regioselectivity is often high and can be influenced by the electronic properties of the reactants. springernature.comrsc.org For example, the reaction of oximes with alkenes bearing electron-donating or electron-withdrawing substituents can lead to opposite regioselectivity, suggesting that charge distribution in the excited state or an intermediate plays a key role. rsc.org Theoretical and mechanistic studies indicate that these reactions can proceed through triplet energy transfer, where the excited state of the imine component adds to the alkene. rsc.orgnsf.gov The regiochemical outcome is dictated by the stability of the diradical intermediate formed upon the initial bond formation.

Diastereoselective Synthesis

Controlling the relative stereochemistry of substituents on the azetidine ring is paramount, and various diastereoselective strategies have been developed. nih.govnih.govorganic-chemistry.org These methods often rely on substrate control, where the stereochemistry of the starting material dictates the outcome of the cyclization.

For instance, the iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines through a 4-exo trig cyclization process with complete stereocontrol. nih.gov Similarly, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of substituted azetidines. acs.org The choice of reaction conditions can be tuned to favor the formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring. acs.org This kinetic control is a key principle in achieving diastereoselectivity in such cyclizations. acs.org

The use of chiral auxiliaries is another powerful approach. A chiral group, such as a tert-butanesulfinamide, can be temporarily attached to the starting material to direct the stereochemical course of a reaction, after which it can be removed to yield the enantiomerically enriched product. rsc.org

Key approaches to achieving diastereoselectivity in azetidine synthesis are outlined below:

| Strategy | Description | Example |

| Substrate-Controlled Cyclization | An existing stereocenter in the acyclic precursor directs the stereochemical outcome of the ring-forming reaction. | Cyclization of chiral (2-aminoalkyl)oxiranes to form stereospecific 2-(hydroxymethyl)azetidines. acs.org |

| Directed Cyclization | A functional group in the substrate directs the approach of reagents or intramolecular attack to a specific face. | Iodine-mediated 4-exo trig cyclization of homoallyl amines to yield cis-azetidines. nih.gov |

| Chiral Auxiliary | A removable chiral group is attached to the substrate to induce facial selectivity in a key bond-forming step. | Use of chiral tert-butanesulfinamide as an auxiliary to achieve high stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis

Methyl azetidine-3-carboxylate hydrochloride is a crucial building block in the synthesis of a diverse range of potential drug molecules, particularly those targeting complex diseases. nbinno.comnih.gov Its versatile azetidine (B1206935) ring structure provides a valuable scaffold for introducing specific functionalities that can improve a drug candidate's efficacy, bioavailability, and pharmacokinetic profile. nbinno.com The use of this intermediate can streamline complex synthetic pathways, allowing researchers to efficiently construct intricate molecular architectures and accelerate the drug discovery process. nbinno.com

The synthesis of this compound is critical for ensuring cost-effectiveness and scalability in pharmaceutical manufacturing. nbinno.com High-purity this compound hydrochloride is essential for meeting the stringent quality standards of the pharmaceutical industry and ensuring the reliability of research and manufacturing pipelines. nbinno.com

Development of Novel Drug Candidates

The unique structural features of the azetidine ring in this compound make it an attractive component in the design of novel drug candidates. nbinno.com Its incorporation can lead to compounds with improved pharmacological properties. The ongoing research into azetidine-3-carboxylic acid methyl ester hydrochloride and its derivatives suggests potential for future breakthroughs in medicinal chemistry. nbinno.com As the demand for new therapeutics grows, intermediates like this compound hydrochloride will continue to be indispensable for innovation in drug discovery. nbinno.com

One notable application is in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound hydrochloride serves as a non-cleavable linker in the synthesis of ADCs and as an alkyl chain-based linker for PROTACs. medchemexpress.com

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. This compound and its derivatives have been extensively used in such studies to probe the requirements for optimal interaction with biological targets.

Optimization of Azetidine Scaffolds for Biological Activity

The azetidine scaffold allows for systematic modifications to optimize potency and physicochemical properties. acs.org For instance, in the development of small-molecule STAT3 inhibitors, progression from proline-based linkers to azetidine analogues led to more potent compounds. acs.org The azetidine ring provides a conformationally constrained scaffold that can enhance binding affinity to the target protein. acs.org

The substitution pattern on the azetidine ring significantly impacts biological activity. For example, in the development of GABA uptake inhibitors, derivatives substituted at the 2-position and 3-position with different functional groups showed varying potencies at GAT-1 and GAT-3 transporters. nih.gov Specifically, azetidin-2-ylacetic acid derivatives with lipophilic residues exhibited high potency at GAT-1. nih.gov

The following table summarizes the inhibitory concentrations (IC50) of various azetidine derivatives as GABA uptake inhibitors, illustrating the impact of structural modifications on biological activity.

| Compound | Target | IC50 (µM) |

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 +/- 0.67 |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 +/- 0.77 |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 +/- 4.5 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 +/- 3.3 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 +/- 4.7 |

Conformationally Constrained Analogues in Peptidomimetics

The rigid structure of the azetidine ring is valuable in the design of peptidomimetics, where conformational constraint is crucial for biological activity. researchgate.net By incorporating azetidine-based amino acids into peptides, the conformational flexibility of the peptide backbone can be reduced, leading to more potent and selective ligands. mdpi.com These constrained analogues help to lock the peptide into a bioactive conformation, enhancing its interaction with the target receptor. mdpi.com

Azetidine carboxylic acids are important building blocks for creating conformationally restricted molecules that can mimic natural amino acids like γ-aminobutyric acid (GABA) and β-alanine. researchgate.net This conformational constraint can limit the number of low-energy conformations and lead to more potent and receptor-subtype selective peptide ligands. researchgate.net

Impact of Carboxylate Group on Cellular Activity

The carboxylate group of azetidine-3-carboxylic acid derivatives plays a significant role in their cellular activity. In some cases, the presence of a free carboxylic acid can limit cell permeability and, consequently, cellular potency, despite showing high activity in cell-free assays. acs.orgnih.gov

To address this, methyl esters of the carboxylic acid are often prepared. acs.org These ester derivatives can function as prodrugs, facilitating cell membrane permeability. acs.org Inside the cell, the ester is hydrolyzed to the active carboxylic acid. nih.gov This strategy has been successfully employed to improve the cellular activity of STAT3 inhibitors, where the methyl ester versions showed stronger cellular activities compared to their corresponding acid analogues. acs.org

The table below illustrates the difference in inhibitory potency (IC50) between the carboxylic acid and methyl ester forms of a STAT3 inhibitor, highlighting the prodrug effect.

| Compound | Form | Cell-Free EMSA IC50 (µM) | Cellular Activity (MDA-MB-231 EC50, µM) |

| 5a | Salicylic (B10762653) Acid | 0.52 | > 10 |

| 7a | Methyl Ester of 5a | > 4 | 2.7 |

| 6f | Acid | N/A | > 10 |

| 7b | Methyl Ester of 6f | N/A | 4.4 |

Specific Therapeutic Areas and Target Modalities

Derivatives of this compound have shown promise in a variety of therapeutic areas. The azetidine scaffold is present in compounds with antibacterial properties, such as fluoroquinolone and carbapenem (B1253116) derivatives. google.com Additionally, azetidine-containing compounds have been investigated as tachykinin antagonists and anti-viral agents. google.com

In the field of oncology, azetidine amides have been developed as potent small-molecule inhibitors of STAT3, a protein implicated in cancer cell proliferation and survival. acs.orgnih.gov These compounds have demonstrated the ability to inhibit STAT3 DNA-binding activity and suppress the growth of human breast cancer cells. acs.orgnih.gov

Furthermore, azetidine derivatives have been explored as inhibitors of GABA uptake, which is relevant for neurological disorders. nih.govebi.ac.uk The ability to selectively target different GABA transporter subtypes (GAT-1, GAT-3) opens up possibilities for developing drugs with specific neurological effects. nih.gov

Neurological Disorders

The azetidine scaffold is increasingly being explored for the development of treatments for central nervous system (CNS) disorders. scispace.com A notable area of research involves the synthesis of derivatives of this compound for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Recent studies have focused on creating libraries of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. researchgate.netnih.gov These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. Several of these derivatives have demonstrated AChE inhibition comparable to the clinically used drug, rivastigmine. researchgate.net

Furthermore, the neuroprotective properties of these compounds have been assessed in cellular models of Parkinson's and Alzheimer's disease. One particular derivative showed significant neuroprotective effects in both salsolinol-induced (a model for Parkinson's disease) and glutamate-induced (a model for Alzheimer's-related oxidative stress) neurodegeneration. researchgate.netnih.gov The protective mechanism in the glutamate (B1630785) model was linked to a reduction in oxidative stress and caspase-3/7 activity, highlighting the therapeutic potential of azetidine-based compounds in mitigating neuronal damage. researchgate.net

Below is a table summarizing the activity of selected 3-aryl-3-azetidinyl acetic acid methyl ester derivatives.

| Compound | Target | Activity | Disease Model |

| Derivative 26 | Acetylcholinesterase (AChE) | Comparable to Rivastigmine | Alzheimer's Disease |

| Derivative 27 | Acetylcholinesterase (AChE) | Comparable to Rivastigmine | Alzheimer's Disease |

| Derivative 28 | Neuroprotection | High | Parkinson's & Alzheimer's |

Inhibitors of Biological Pathways

This compound serves as a key synthetic intermediate for molecules that inhibit critical biological pathways involved in various diseases.

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell growth and survival, and its aberrant activation is linked to many cancers. The development of STAT3 inhibitors is a promising strategy for cancer therapy.

Researchers have developed a series of (R)-azetidine-2-carboxamide analogues, some of which are methyl esters, that act as potent STAT3 inhibitors. ambeed.comresearchgate.net While the free carboxylic acid is important for potent inhibition of STAT3 activity in cell-free assays, the corresponding methyl esters exhibit improved cellular potency. ambeed.comresearchgate.net This is likely due to increased cell membrane permeability, with the esters acting as prodrugs that are hydrolyzed to the active carboxylic acid inside the cell. ambeed.com

For instance, the methyl ester version of one salicylic acid-based azetidine inhibitor, while less potent in a cell-free assay (IC50 > 4 µM) compared to its carboxylic acid counterpart (IC50 = 0.52 µM), demonstrated good cellular activity against breast cancer cell lines, with EC50 values of 2.7 µM and 2.5 µM against MDA-MB-231 and MDA-MB-468 cells, respectively. ambeed.com

The table below showcases the inhibitory potency of selected azetidine-based STAT3 inhibitors.

| Compound | Assay Type | Potency (IC50/EC50) | Cell Line |

| 5a (Salicylic Acid) | Cell-free EMSA | 0.52 µM | - |

| 7a (Methyl Ester of 5a) | Cell-free EMSA | > 4 µM | - |

| 7a (Methyl Ester of 5a) | Cellular Viability | 2.7 µM | MDA-MB-231 |

| 7a (Methyl Ester of 5a) | Cellular Viability | 2.5 µM | MDA-MB-468 |

| 7g (Methyl Ester) | Cellular Viability | 0.9 - 1.9 µM | Breast Cancer Cells |

| 9k (Methyl Ester) | Cellular Viability | 0.9 - 1.9 µM | Breast Cancer Cells |

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, making it a key target for the development of new anti-tuberculosis drugs. semanticscholar.orgnih.gov Inhibition of DprE1 disrupts the synthesis of the mycobacterial cell wall. semanticscholar.org

While this compound is not directly reported as a starting material in major classes of DprE1 inhibitors, the azetidine ring is a feature in some potent inhibitors. For example, in a study of benzothiazinone (BTZ) analogs as irreversible DprE1 inhibitors, a compound containing an azetidinone moiety (PubChem-127-032-794) was identified as having a promising binding affinity to the DprE1 enzyme. This highlights the potential utility of the azetidine scaffold in the design of novel antimycobacterial agents targeting DprE1.

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from lymph nodes. Agonists of S1P1 can lead to the sequestration of lymphocytes, an effect that is beneficial in the treatment of autoimmune diseases.

Medicinal chemistry efforts have led to the discovery of potent and selective S1P1 agonists derived from an azetidine-3-carboxylic acid scaffold. One such compound, 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, was identified as a potent S1P1 agonist with minimal activity at the related S1P3 receptor, which is associated with cardiovascular side effects. This selectivity is a key advantage in developing safer immunomodulatory drugs.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs), and inhibiting this process can enhance GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy.

The development of GABA uptake inhibitors has historically focused on derivatives of nipecotic acid and guvacine. nih.govnih.gov Extensive literature on the structure-activity relationships of GABA uptake inhibitors does not currently provide direct evidence for the use of this compound as a scaffold for potent inhibitors of GABA transporters. The substrate specificity for GATs appears to favor larger ring systems like piperidines (the core of nipecotic acid). nih.gov

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of specific PDEs have therapeutic applications in a variety of diseases, including inflammatory conditions and cardiovascular disorders.

The azetidine scaffold has been successfully incorporated into the design of potent and selective phosphodiesterase inhibitors. For example, structure-based drug design has led to the development of a series of azetidine-based imidazopyridines as inhibitors of phosphodiesterase 10A (PDE10A). One compound from this series, A30, exhibited an IC50 value of 3.5 nmol/L against PDE10A with high selectivity over other PDE isoforms. This compound showed significant therapeutic effects in preclinical models of pulmonary arterial hypertension by suppressing pulmonary vascular remodeling through the activation of cAMP-associated signaling pathways.

Antibody-Drug Conjugates (ADCs)

This compound hydrochloride is utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). nbinno.commedchemexpress.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker plays a crucial role in the stability and efficacy of an ADC, connecting the antibody to the cytotoxic payload. As a non-cleavable linker, the azetidine-based structure ensures that the payload remains attached to the antibody until the entire ADC is internalized by the target cancer cell and degraded within the lysosome, releasing the active drug. This approach minimizes off-target toxicity and enhances the therapeutic window of the cytotoxic agent.

Proteolysis-Targeting Chimeras (PROTACs)

In addition to its role in ADCs, this compound hydrochloride also serves as an alkyl chain-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). nbinno.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The rigid and defined geometry of the azetidine ring within the linker can influence the spatial orientation of the two binding moieties, thereby impacting the efficiency of ternary complex formation and the subsequent degradation of the target protein.

Antibacterial Agents

The azetidine-3-carboxylate scaffold has been incorporated into novel antibacterial agents. A study focused on the synthesis of new N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones demonstrated promising antibacterial activity. researchgate.net These compounds were designed to enhance the activity of fluoroquinolones, a class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. The introduction of the azetidine moiety at the C-7 position of the fluoroquinolone core resulted in derivatives with potent activity against both Gram-positive and Gram-negative bacteria.

One of the synthesized compounds, 6i , which features a 1-(4-cyanobenzyl)azetidine-3-carbonyl moiety, exhibited significant inhibitory activity against various bacterial strains. researchgate.net The research highlights the potential of modifying existing antibiotic scaffolds with azetidine derivatives to overcome resistance and enhance potency. researchgate.net

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-sensitive Staphylococcus aureus | 0.25 |

| Methicillin-resistant Staphylococcus aureus | 16.00 |

| Escherichia coli (ATCC 35218) | 1.00 |

Bronchodilating and Anti-inflammatory Drugs

While direct evidence for the use of this compound in bronchodilating drugs is limited in the reviewed literature, the broader class of azetidine derivatives has shown potential in possessing anti-inflammatory properties. For instance, some azetidin-2-one (B1220530) derivatives have been reported to exhibit anti-inflammatory activity. jmchemsci.com Given that inflammation is a key component of obstructive airway diseases like asthma and COPD, the anti-inflammatory potential of azetidine-containing compounds could be beneficial in combination with bronchodilator therapy. The unique structural features of the azetidine ring may be leveraged to design novel anti-inflammatory agents for respiratory conditions. Further research is needed to specifically explore the application of this compound derivatives in this therapeutic area.

Antischistosomal Agents

The development of new drugs to treat schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma, is an ongoing area of research. In a study exploring the structure-activity relationship of antischistosomal ozonide carboxylic acids, a derivative of azetidine-3-carboxylic acid was synthesized and evaluated. nih.gov Specifically, an ozonide ester was formed by the alkylation of an ozonide benzyl (B1604629) chloride with the ethyl ester of azetidine-3-carboxylic acid. nih.gov While this particular azetidine carboxylic acid derivative, compound 18 , was found to be less lipophilic than some of the other tested compounds, it ultimately showed only weak antischistosomal activity in the study. nih.gov This research, however, demonstrates the inclusion of the azetidine-3-carboxylate scaffold in the exploration of novel antiparasitic agents.

Anti-obesity Compounds (e.g., CB1 antagonists)

The azetidine scaffold has been incorporated into the design of cannabinoid receptor 1 (CB1) antagonists for the treatment of obesity. The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite and energy metabolism. Antagonism of the CB1 receptor has been shown to reduce food intake and promote weight loss. The rigid nature of the azetidine ring can provide a desirable conformational constraint for ligands targeting the CB1 receptor. While specific examples directly utilizing the methyl ester of azetidine-3-carboxylate were not detailed in the provided search results, the parent azetidine-3-carboxylic acid core is a key structural element in some CB1 antagonist candidates.

Prodrug Strategies involving Methyl Ester Forms

The methyl ester form of a carboxylic acid-containing drug is a common prodrug strategy employed to enhance the parent drug's physicochemical properties, such as lipophilicity and cell membrane permeability. In the case of this compound, the methyl ester can mask the polar carboxylic acid group of azetidine-3-carboxylic acid, thereby increasing its ability to cross cell membranes.

Applications in Agrochemical and Material Sciences Research

Formulation of Effective Crop Protection Agents

The development of novel and effective crop protection agents is a continuous effort to ensure food security. Methyl azetidine-3-carboxylate has been investigated as a key intermediate in the synthesis of compounds with potential herbicidal activity. Its incorporation into molecular structures can influence their absorption, translocation, and interaction with target sites in plants.

Development of More Effective Pesticides and Herbicides

Research has demonstrated the use of this compound in the synthesis of a new class of compounds known as phosphonamidates, which have been screened for their herbicidal effects. A study detailed the synthesis of various amino acid-based phosphonamidates, including a derivative of this compound, and evaluated their ability to inhibit plant growth.

In this research, this compound was reacted with a phosphonylating agent to produce the corresponding phosphonamidate. The resulting compound, along with others in the synthesized library, was then subjected to a high-throughput bioassay to determine its herbicidal activity. The findings from this study provide valuable insights into the structure-activity relationship of these novel compounds and highlight the potential of the azetidine (B1206935) moiety in the design of new herbicides.

Table 1: Synthesis of this compound Based Phosphonamidate

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | Diethyl pentylphosphonate | Methyl 1-(ethoxy(pentyl)phosphoryl)azetidine-3-carboxylate | Moderate to Good |

Table 2: Herbicidal Activity Screening

| Compound | Target Species | Bioassay Method | Observed Effect |

| Methyl 1-(ethoxy(pentyl)phosphoryl)azetidine-3-carboxylate | Solanum lycopersicum (tomato) | Chlorophyll fluorescence measurement | Inhibition of photosynthesis |

Potential in Polymer Synthesis

The rigid and compact structure of the azetidine ring makes this compound and its parent acid, azetidine-3-carboxylic acid, intriguing monomers for polymer synthesis. The bifunctionality of the molecule (amine and carboxylic acid/ester) allows for its incorporation into polymers such as polyamides and polyesters.

While specific examples of polymers synthesized directly from this compound are not extensively detailed in publicly available literature, the broader class of azetidine-containing monomers is recognized for its potential in creating novel polymers. These polymers could exhibit unique thermal and mechanical properties due to the constrained nature of the azetidine ring within the polymer backbone. The ring-opening polymerization of azetidines is a known method for producing polyamines, suggesting a potential route for creating functional polymers from azetidine-3-carboxylate derivatives. The resulting polymers could find applications in specialized coatings, adhesives, and other advanced materials where specific structural characteristics are desired. Further research in this area is needed to fully explore the potential of this compound as a monomer in polymer chemistry.

Biochemical and Biological Research Applications

Methyl azetidine-3-carboxylate and its parent acid, azetidine-3-carboxylic acid, serve as versatile scaffolds in biochemical and biological research. The constrained four-membered ring structure provides a unique conformational rigidity that researchers leverage to design molecules with specific biological functions.

Advanced Research Techniques and Methodologies

Spectroscopic Characterization (NMR, IR, HRMS) in Structural Confirmation

The definitive structural confirmation of Methyl azetidine-3-carboxylate relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.

¹H NMR spectroscopy for this compound would reveal distinct signals corresponding to the protons of the azetidine (B1206935) ring, the methoxy (B1213986) group, and the ester functional group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals confirm the connectivity of the atoms.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule, including the carbonyl carbon of the ester, the carbons of the azetidine ring, and the methyl carbon of the ester.

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands, notably a strong absorption for the C=O (carbonyl) stretch of the ester group and N-H stretching of the secondary amine in the azetidine ring.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. This technique confirms the molecular weight and atomic composition, distinguishing it from other compounds with the same nominal mass. nih.gov

Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Methylene Protons (CH₂) | Multiplets corresponding to the protons on the azetidine ring. |

| Methine Proton (CH) | A multiplet for the proton at the 3-position of the ring. | |

| Methyl Protons (CH₃) | A singlet corresponding to the three protons of the methyl ester group. | |

| Amine Proton (NH) | A broad singlet for the proton on the nitrogen atom. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | A signal in the downfield region typical for an ester carbonyl. |

| Ring Carbons (CH₂, CH) | Signals corresponding to the carbon atoms of the azetidine ring. | |

| Methyl Carbon (OCH₃) | A signal for the carbon of the methyl ester group. | |

| IR | N-H Stretch | A peak characteristic of a secondary amine. |

| C=O Stretch | A strong absorption peak indicating the ester carbonyl group. | |

| HRMS | Molecular Ion Peak | An exact mass corresponding to the chemical formula C₅H₉NO₂. |

Chromatographic Purification Techniques (e.g., Flash Chromatography, HPLC)

Following synthesis, this compound must be isolated from byproducts and unreacted starting materials. Chromatographic techniques are essential for achieving high purity.

Flash Chromatography : This is a rapid and efficient method for the preparative separation of compounds. wfu.edubiotage.com It is often the first purification step for crude reaction mixtures, capable of separating the target compound in milligram to gram quantities. wfu.edu The choice between normal-phase (using a polar stationary phase like silica (B1680970) gel) and reversed-phase (using a nonpolar stationary phase) depends on the polarity of the compound and impurities. wfu.edu

High-Performance Liquid Chromatography (HPLC) : For achieving very high levels of purity (>95%), reversed-phase HPLC is often employed. This technique uses a high-pressure pump to pass the solvent and sample mixture through a column packed with a nonpolar stationary phase. It offers higher resolution than flash chromatography and can also be used for analytical purposes to determine the purity of the final product.

Table 2: Illustrative Chromatographic Purification Scheme

| Step | Technique | Stationary Phase | Mobile Phase (Example) | Purpose |

|---|---|---|---|---|

| 1. Initial Purification | Flash Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | Removal of major impurities and isolation of the crude product. |

| 2. Final Polishing | Preparative HPLC | C18 (Reversed-Phase) | Gradient of Acetonitrile in Water with 0.1% TFA | To achieve high purity (>95%) suitable for biological assays. |

Isothermal Titration Calorimetry (ITC) for Binding Affinity Studies

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. nih.gov This allows for the quantitative determination of binding affinity (dissociation constant, Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS). news-medical.net

In the context of drug discovery, ITC would be used to study the binding of this compound or its derivatives to a specific biological target, such as a protein or enzyme. The experiment involves titrating the compound into a solution containing the target macromolecule and measuring the minute amounts of heat released or absorbed. nih.gov This data provides direct insight into the molecular interactions driving the binding process and is crucial for lead optimization. news-medical.net For high-affinity ligands, displacement titration methods can be used where a weaker, competitive ligand is premixed with the target to bring the measurement into a detectable range. nih.govresearchgate.net

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Binding Activity

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a common technique used to study protein-DNA or protein-RNA interactions. wikipedia.orguky.edunih.gov The principle is based on the fact that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound nucleic acid fragment, resulting in a "shift" in the band's position. nih.govspringernature.com

The direct application of EMSA to assess the DNA-binding activity of a small molecule like this compound is not a standard approach. The technique is designed to detect the significant change in size and conformation that occurs when a large molecule, such as a protein, binds to a DNA or RNA strand. wikipedia.org A small molecule like this compound would not typically induce a sufficiently large mobility shift to be detected by conventional EMSA. However, the technique could be used to study if the compound inhibits the formation of a known protein-DNA complex.

Batch and Flow Synthesis for Scalability in Drug Discovery

The synthesis of this compound and its analogs can be achieved through traditional batch processing or modern continuous flow chemistry, with the choice impacting scalability, safety, and efficiency.

Batch Synthesis : This involves carrying out a chemical reaction in a single vessel, where reactants are mixed and the reaction proceeds for a set amount of time before the product is isolated. While suitable for laboratory-scale synthesis, scaling up batch processes can be challenging due to issues with heat transfer, mixing, and safety, especially for exothermic or fast reactions. mdpi.com

Flow Synthesis : In continuous flow chemistry, reagents are pumped through a network of tubes or microreactors where the reaction occurs. patsnap.com This approach offers superior control over reaction parameters like temperature, pressure, and reaction time. patsnap.comnih.gov For the synthesis of substituted azetidines, flow technology has been shown to enable the safe handling of reactive intermediates at higher temperatures than possible in batch processing. nih.gov This enhanced control can lead to higher yields, improved product quality, and greater safety. patsnap.com The scalability of flow synthesis is often more straightforward, achieved by either running the system for a longer duration ("scaling-out") or by using multiple reactors in parallel ("numbering up"). jst.org.in

Table 3: Comparison of Batch and Flow Synthesis for Azetidine Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Can be complex; requires redesign of reactors. | Simpler; achieved by extending run time or parallelization. patsnap.comjst.org.in |

| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent; high surface-area-to-volume ratio. patsnap.com |

| Safety | Higher risk with hazardous reagents or exotherms. | Improved safety due to small reaction volumes. patsnap.comnih.gov |

| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. nih.gov |

| Efficiency | Can lead to lower yields and more byproducts. | Often results in higher yields and better selectivity. nih.gov |

Future Directions and Research Gaps

Exploration of Underexplored Motifs and Applications

Methyl azetidine-3-carboxylate is a versatile intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders, and for developing agrochemicals like pesticides and herbicides. nbinno.com The future of its application lies in moving beyond established uses and exploring novel motifs that can address current challenges in drug discovery and materials science.

One significant area of research is the strategic modification of the carboxylate group to enhance biological activity and cellular permeability. acs.org For instance, while azetidine (B1206935) carboxylic acids have shown potent in vitro activity as STAT3 inhibitors for cancer therapy, their polar nature often results in poor cell membrane permeability. Converting the methyl ester to other esters or amides can create prodrugs that improve cellular uptake and potency. acs.org

Further research is needed to fully exploit the azetidine scaffold for generating lead-like molecules targeting the central nervous system (CNS). nih.gov The development of diverse libraries of fused, bridged, and spirocyclic ring systems derived from this compound can provide structurally novel compounds with optimized physicochemical properties for BBB penetration. nih.govresearchgate.net The conformational rigidity of the azetidine ring is advantageous in fragment-based drug design, as it pre-organizes molecular fragments in a defined spatial orientation, potentially leading to higher binding affinity with biological targets. enamine.net

The incorporation of the azetidine-3-carboxylate core into peptidomimetics and as surrogates for natural amino acids is another promising, yet underdeveloped, area. rsc.org Its constrained structure can induce specific secondary structures in peptides, offering a tool to modulate biological activity and metabolic stability.

Table 1: Potential Applications of Novel Azetidine-3-Carboxylate Derivatives

| Target Application | Rationale for Exploration | Key Research Focus |

|---|---|---|

| CNS Disorders | The rigid scaffold can be optimized for blood-brain barrier penetration and specific receptor binding. nih.gov | Synthesis of spirocyclic and fused azetidine libraries. nih.govresearchgate.net |

| Oncology | Derivatives can act as potent enzyme inhibitors (e.g., STAT3); ester modifications can create effective prodrugs. acs.org | Development of non-acidic analogues to improve cell permeability. acs.org |

| Infectious Diseases | The azetidine moiety can be incorporated into existing antibiotic frameworks (e.g., fluoroquinolones) to create novel derivatives. medwinpublishers.com | Functionalization at the C-3 and N-1 positions to modulate antibacterial spectrum. |

| Peptidomimetics | The constrained ring can enforce specific conformations in peptides, enhancing stability and activity. rsc.org | Incorporation into peptide sequences as a proline bioisostere. |

Development of Diverse Synthetic Protocols for Novel Molecular Frameworks

While classical cyclization methods are used to form the azetidine ring, the synthesis of highly functionalized and stereochemically complex derivatives remains a challenge, necessitating the development of more advanced and diverse synthetic protocols. medwinpublishers.com The inherent ring strain makes their synthesis a non-trivial endeavor. medwinpublishers.com

Recent advances have moved toward more sophisticated strategies, including:

Ring Expansion of Aziridines: Thermal isomerization can convert kinetically favored aziridines into more stable 3-bromoazetidine-3-carboxylates, which are versatile intermediates for further functionalization. rsc.orgnih.gov Rhodium-catalyzed one-carbon ring expansion of aziridines presents another modern approach. researchgate.net

Photocycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful method for synthesizing functionalized azetidines. researchgate.net The use of visible light and photocatalysts makes these reactions milder and more broadly applicable, even allowing for the synthesis of previously inaccessible substitution patterns. rsc.orgscienmag.com

Strain-Release Functionalization: Approaches utilizing highly strained precursors like 1-azabicyclobutanes allow for modular and programmable access to complex, stereopure azetidines that would be difficult to synthesize otherwise. acs.org

C-H Amination: Intramolecular palladium(II)-catalyzed C(sp³)–H amination provides a direct route to form the azetidine ring, offering high efficiency and atom economy. rsc.org

Future research should focus on creating scalable and stereoselective syntheses to access chiral C2- and C3-substituted azetidines. acs.org The development of protocols that tolerate a wide range of functional groups is crucial for generating diverse molecular libraries for drug screening. scienmag.com Building novel frameworks, such as azetidine-fused 8-membered rings via ring-closing metathesis or spirocyclic systems, will continue to be a key area of investigation. nih.gov

Table 2: Modern Synthetic Strategies for Azetidine Ring Construction

| Synthetic Protocol | Description | Key Advantage |

|---|---|---|

| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition of an imine and an alkene, often mediated by visible light and a photocatalyst. rsc.org | Access to complex substitution patterns under mild conditions. scienmag.com |